molecular formula C8H7NO3 B1589022 2-(3-Nitrophenyl)acetaldehyde CAS No. 66146-33-6

2-(3-Nitrophenyl)acetaldehyde

Cat. No. B1589022
CAS RN: 66146-33-6
M. Wt: 165.15 g/mol
InChI Key: KBHVOPHKSRVNIV-UHFFFAOYSA-N
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Patent
US06365605B1

Procedure details

90 mmol of iodoxybenzoic acid are added to 60 mmol of 2-(3-nitrophenyl)ethanol in 300 ml of tetrahydrofuran. The reaction mixture is heated at reflux for 4 hours, then cooled and filtered. The filtrate is concentrated to yield the expected compound.
Quantity
90 mmol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I(C1C=CC=CC=1C(O)=O)(=O)=O.[N+:13]([C:16]1[CH:17]=[C:18]([CH2:22][CH2:23][OH:24])[CH:19]=[CH:20][CH:21]=1)([O-:15])=[O:14]>O1CCCC1>[N+:13]([C:16]1[CH:17]=[C:18]([CH2:22][CH:23]=[O:24])[CH:19]=[CH:20][CH:21]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
90 mmol
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
60 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CCO
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.